molecular formula C11H18O3 B8389499 Ethyl-2-acetyl-2,4-dimethyl-4-pentenoate

Ethyl-2-acetyl-2,4-dimethyl-4-pentenoate

Cat. No.: B8389499
M. Wt: 198.26 g/mol
InChI Key: MZOTWRCNZWTLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2-acetyl-2,4-dimethyl-4-pentenoate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-acetyl-2,4-dimethylpent-4-enoate

InChI

InChI=1S/C11H18O3/c1-6-14-10(13)11(5,9(4)12)7-8(2)3/h2,6-7H2,1,3-5H3

InChI Key

MZOTWRCNZWTLAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC(=C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2000 ml flask, equipped with mechanical stirring, a condenser and N2 atmosphere, is charged with 24.3 g of N2 and 400 ml of ethanol to prepare sodium ethylate. After cooling to 15° C., the ethyl-2-acetyl-4-methyl-4-pentenoate (161.4 g) is added to the solution over 30 min while maintaining the temperature at 15° C.-20° C. To this is then added, all at once, 15 g of iodide. The exothermic reaction is controlled with an ice bath to keep the temperature at 30° C. for about 90 min. Stirring is continued over 2 hrs and 30 min at 20° C., and the mixture is then taken to reflux for 4 hrs. The reaction mixture is left at rest for 56 hrs, and then the NaI precipitate is filtered. Toluene (700 ml) is added and the mixture filtered again. Toluene/ethanol azeotrope (700 ml) (rotavapor. 74° C./6× 104Pa) is distilled and 250 ml of the distillate is added to the residue. After cooling to 5° C., a new filtration is carried out. The filtrate is evaporated (74° C./2.7×104Pa). Raw product is purified on a Vigreux column, and then in a glass bolos column topped by a total reflux head, to yield ethyl-2-acetyl-2,4-dimethyl-4-pentenoate.
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15 g
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Synthesis routes and methods II

Procedure details

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